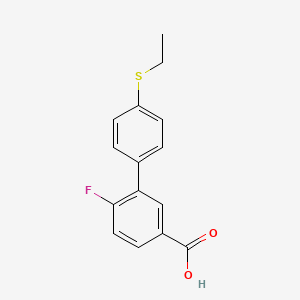

3-(4-Ethylthiophenyl)-4-fluorobenzoic acid

Description

The available evidence refers to 3-(4-Ethylphenyl)-4-fluorobenzoic acid (CAS 1261901-66-9), which lacks a sulfur atom in the substituent group . For consistency with cited sources, this article assumes the intended compound is 3-(4-Ethylphenyl)-4-fluorobenzoic acid.

Properties

IUPAC Name |

3-(4-ethylsulfanylphenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2S/c1-2-19-12-6-3-10(4-7-12)13-9-11(15(17)18)5-8-14(13)16/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQKTLHAPZHPJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylthiophenyl)-4-fluorobenzoic acid typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The specific steps are as follows:

Preparation of 4-Ethylthiophenylboronic acid: This can be synthesized by reacting 4-ethylthiophenylmagnesium bromide with trimethyl borate, followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylthiophenyl)-4-fluorobenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The ethylthiophenyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethylthiophenyl)-4-fluorobenzoic acid has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.

Medicine: The compound can be explored for its pharmacological properties, potentially leading to the development of new drugs.

Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylthiophenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, its activity may involve interactions with specific molecular targets such as enzymes or receptors. The ethylthiophenyl group and the fluorine atom can influence the compound’s binding affinity and selectivity, potentially affecting various biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Molecular Formula : C₁₅H₁₃FO₂

- Molar Mass : 244.26 g/mol

- Structure : A benzoic acid core substituted with a fluorine atom at the 4-position and a 4-ethylphenyl group at the 3-position .

- The fluorine atom introduces electron-withdrawing effects, modulating acidity (pKa) and intermolecular interactions .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-(4-Ethylphenyl)-4-fluorobenzoic acid with fluorobenzoic acid derivatives featuring varying substituents:

Physicochemical and Electronic Properties

- Acidity: The fluorine atom at the 4-position lowers the pKa of the benzoic acid group compared to non-fluorinated analogs. For example, 4-fluorobenzoic acid has a pKa of ~2.7, whereas benzoic acid is ~4.2 .

- Lipophilicity : The ethylphenyl substituent in the target compound increases logP (calculated ~3.5) compared to 4-fluorobenzoic acid (logP ~1.9), enhancing lipid solubility .

- Steric Effects : Bulkier substituents like tert-butyl (in C₁₇H₁₇FO₂) reduce solubility in polar solvents but improve binding specificity in hydrophobic pockets .

Research Findings and Key Insights

Substituent Impact on NMR Shifts

- 13C NMR : The 4-fluorine atom induces a deshielding effect on adjacent carbons. For example, in 4-fluorobenzoic acid , the C-4 carbon resonates at ~165 ppm, while C-3 and C-5 appear at ~115–120 ppm .

- Ethyl Group Effects : The ethyl substituent in the target compound introduces upfield shifts for ortho and meta carbons due to electron-donating inductive effects .

Metabolic Stability

- Fluorine atoms reduce oxidative metabolism in vivo. 3-(Difluoromethyl)-4-fluorobenzoic acid exhibits a plasma half-life 2–3× longer than non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.